DIBUTYLTIN DICHLORIDE INHIBITED ADP STIMULATED RESPIRATION OF MITOCHONDRIA (FROM OX HEART) UTILIZING PYRUVATE PLUS MALATE AS SUBSTRATE; UNLIKE OTHER TRIALKYLTIN CMPD, UNCOUPLER STIMULATED RESPIRATION WAS ALSO INHIBITED. SIMILAR RESULT WAS OBTAINED WITH ALPHA-KETOGLUTARATE, WHEREAS WITH SUCCINATE ONLY THE ADP STIMULATED RESPIRATION WAS INHIBITED, INDICATING THAT DIBUTYLTIN DICHLORIDE HAS MODE OF ACTION SIMILAR TO CLASSICAL INHIBITORS OF OXIDATIVE PHOSPHORYLATION. ATP SYNTH IN SUBMITOCHONDRIAL PARTICLES USING NADH, SUCCINATE, & ASCORBATE PLUS TETRAMETHYL-P-PHENYLENEDIAMINE WAS INHIBITED ALSO. APPARENTLY DIBUTYLTIN DICHLORIDE HAS DIRECT ACTION ON ATP SYNTHASE COMPLEX.
Di-n-butyltin dichloride or tri-n-butyltin chloride given in the diets of rats have previously been shown to cause atrophy of the thymus and subsequently suppression of the T-cell-dependent immune responses. To study the mechanism of the immunotoxic effects, the dose-effect relationships and the kinetics of the thymus atrophy caused by di-n-butyltin dichloride and tri-n-butyltin chloride were investigated in detail. A single oral dose of di-n-butyltin dichloride or tri-n-butyltin chloride to rats induced a dose-related reduction of relative thymus weight, which was maximal 4 days after intubation. The log dose-effect relationships for both compounds were linear and ran parallel over a dose range of 5-60 mg/kg. Dose levels calculated to cause 50% reduction of relative thymus weight were 18 mg di-n-butyltin dichloride and 29 mg tri-n-butyltin chloride per kg body wt. A single oral dose of mono-n-butyltin trichloride, however, did not cause thymus atrophy at dose levels up to 180 mg/kg. The kinetics of the dibutyltin- and tributyltin-induced thymus atrophy in rats were investigated by measuring thymus weight, total thymic cell count, number of small, intermediate and large cells and the incorporation of DNA, RNA and protein precursors into isolated thymocytes during a period of 9 days after a single oral dose. Di-n-butyltin dichloride and tri-n-butyltin chloride caused atrophy of the thymus due to a selective reduction in the number of rapidly proliferating lymphoblasts in the first 2 days after dosing. As a consequence the large pool of small lymphocytes declined in the following 2 days. On the forth day, when atrophy was most pronounced, the frequency of the lymphoblasts increased above the controls.
Analysis of the binding of tributyltin chloride to human erythrocyte membrane indicated a single class of binding site with an affinity of approximately 6.78 X 10(3) M-1, whereas dibutyltin dichloride showed the presence of more than one class of binding sites with a high affinity value of 2.53 X 10(4) M-1 and a low affinity value of 2.06 X 10(3) M-1. Membrane protein binding studies revealed that both di- and tributyltin compounds bind significantly with band 3 protein of the erythrocyte membrane. These results indicate the significant interactions of erythrocyte membrane components with alkyltin compounds.
After iv or ip administration of a single dose of dibutyltin dichloride the following changes were observed in pancreas and bile ducts of male rats: acute interstitial pancreatitis, enlargement of diameter and destruction of epithelial cells of the bile ducts, increase of serum alkaline phosphatase activity. The effects were dependent on the dose of dibutyltin dichloride (1, 4 or 6 mg/kg body weight), the route of administration and the time after treatment. The pancreatitis induced by dibutyltin dichloride is under further investigation as a model of experimental pancreatitis.
In this study di-n-butyltindichloride was found to inhibit alpha-ketoacid stimulated response of rat liver mitochondria to the addition of adenosine diphosphate and the uncoupler carbonyl cyanide p-trifluoromethoxyphenyl hydrazone. The alpha-ketoglutarate oxidation was already inhibited at a level of 0.8 nmol di-n-butyltindichloride/mg protein. When succinate was used as substrate together with rotenone, the State 3 and p-trifluoromethoryphenyl hydrazone stimulated oxidation were not inhibited by di-n-butyltindichloride. But from a level of 8.3 nmol di-n-butyltindichloride/mg protein, the State 4 respiration was increased. It is concluded that in low amounts di-n-butyltindichloride specifically blocks alpha-ketoacid dehydrogenases, but higher concentrations of this compound uncouples oxidative phosphorylation. However, this uncoupling will be masked when the NADH production from substrate oxidation is decreased by di-n-dibutyltindichloride as will be in case of alpha-ketoacids.
Toxic doses of di-n-butyl-tin dichloride, (1.6 mmol/kg po, 0.04 mmol/lg iv) and of di-n-octyl-tin dichloride, (2.4 mmol/kg po) did not affect the non-protein sulfhydryl groups in mice livers. The non-protein sulfhydryl depletion by a diethylmaleate pre-treatment did not influence acute toxic di-n-actyl-tin dichloride effects on the rats' thymus. Di-n-butyl-tin-dichloride concentrations of 10(-5) to 10(-4) mol/l in vitro inhibited the glutathione-S-transferase activity of cytosolic supernatants from the liver and the rat compared with 1-chloro-2,4-dinitrobenzene as the electrophile substrate by max 34%. The glutathione-S-transferase activity in the cytosolic liver supernatant had not been reduced after rats' di-n-butyl-tin-dichloride treatment. A hydrophobic di-n-butyl-tin dichloride binding to glutathione-S-transferase activity.
The effects of monobutyltin, dibutyltin, and tributyltin on human platelet aggregation were studied in vitro. Platelets isolated from blood collected from six healthy males and stimulated by epinephrine, adenosine diphosphate, collagen, or sodium arachidonate were incubated with tin(IV) chloride, monobutyltin trichloride, dibutyltin dichloride, or tributyltin chloride at concentrations of 1.0 or 10 uM. The effects on platelet aggregation were evaluated. Median anti-aggregation concentrations (IC50s) were determined. Monobutyltin-trichloride, dibutyltin dichloride and tributyltin chloride significantly inhibited epinephrine stimulated platelet aggregation. The IC50s were 500 uM, 10 uM, and 10 nanomolar, respectively. These compounds did not affect adenosine diphosphate, collagen, or sodium arachidonate induced aggregation. Tin(IV) chloride did not inhibit any stimulant induced platelet aggregation. Human platelets were preincubated with 0 or 0.00001 M monobutyltin trichloride, dibutyltin dichloride, or tributyltin chloride followed by incubation with various doses of epinephrine. The effects on epinephrine induced aggregation were investigated. Epinephrine at 1 uM induced complete platelet aggregation in control cultures. Epinephrine concentrations required for complete platelet aggregation were approximately 2 uM for monobutyltin trichloride and 20 uM for dibutyltin dichloride. Only 50% aggregation was seen in tributyltin chloride treated platelets even when stimulated by 20 uM epinephrine. (14)C labeled epinephrine was incubated with platelets pretreated with monobutyltin trichloride, dibutyltin dichloride, or tributyltin chloride. The uptake of (14)C by the platelets was investigated. Tributyltin chloride at 0.0000001 M and dibutyltin dichloride at 0.00001 M significantly inhibited (14)C. Uptake of monobutyltin trichloride at 0.0000 1 M was slightly, non-significantly, inhibited. /It was/ concluded that organobutyltin compounds inhibit epinephrine stimulated aggregation by blocking epinephrine binding to human platelets.
The effects of alkyltins on rabbit articular and growth plate chondrocytes were studied in vitro. Monolayer cultures were prepared from articular and growth plate chondrocytes obtained from the shoulder, hip, and knee of female New Zealand white rabbits. The cultures were incubated with dibutyltin dichloride, di-n-octyltin dichloride, trimethyltin chloride, or triethyltin chloride in doses of 0 to 100 ug/ml. The effects of DNA synthesis and sulfated proteoglycan synthesis were evaluated. In articular chondrocytes, trimethyltin chloride had no effect on DNA synthesis at concentrations below 10 ng/ml. Dose dependent inhibition of synthesis occurred at higher concentrations, with all DNA synthesis virtually ceasing at 500 ng/ml. Triethyltin chloride showed similar effects. A biphasic response was seen with dibutyltin dichloride and di-n-octyltin dichloride. DNA synthesis was stimulated at lower doses. Dibutyltin dichloride began showing cytotoxic effects at 100 ng/ml. Di-n-octyltin dichloride did not inhibit DNA synthesis below 1 ug/ml. In growth plate chondrocytes, trimethyltin chloride appeared to be slightly less toxic than to articular chondrocytes. All compounds inhibited the synthesis of sulfated proteoglycans in articular chondrocytes, the degree of inhibition being similar in magnitude to the degree of inhibition of DNA synthesis, except for di-n-octyltin dichloride. Di-n-octyltin dichloride caused a 20.8% decrease in proteoglycan synthesis at 1 ug/ml. All compounds inhibited sulfated proteoglycan synthesis in growth plate chondrocytes. /It was/ concluded that alkyltins are capable of altering the metabolism of rabbit articular and growth plate chondrocytes. Growth plate chondrocytes generally appear to be more sensitive to the effects of alkyltins than articular chondrocytes. The dwarfing and stunting seen in in vivo studies may be due to effects of alkyltins exerted at the epiphyseal growth plate level.
The effects of timing of a single intragastric application of dibutyltin dichloride, at a dosage of 30 mg/kg wt, on N-nitrosobis(2-oxopropyl)amine induced pancreatic carcinomas have been studied in female Syrian gold hamsters. Dibutyltin dichloride, which has been shown to produce selected bile duct injury, was administered either 1 week before or 1 week after a single injection of N-nitrosobis(2-oxopropyl)amine (20 mg/kg body wt). Control hamsters were injected with N-nitrosobis(2-oxopropyl)amine alone or were given dibutyltin dichloride alone. The incidence of ductal adenocarcinomas strikingly decreased in hamsters when dibutyltin dichloride was ingested after N-nitrosobis(2-oxopropyl)amine treatment, but remained unaffected when dibutyltin dichloride was given before carcinogen treatment. Two cases of sarcoma were observed in the group treated with dibutyltin dichloride before N-nitrosobis(2-oxopropyl)amine injection. The incidence of isulomas, which were considered as spontaneous tumors, was not influenced by dibutyltin dichloride. These results showed that intragastric application of dibutyltin dichloride after N-nitrosobis(2-oxopropyl)amine treatment significantly reduced the induction of pancreatic cancer. These findings do not support speculations based on epidemiologic studies as to a promoting effect of cholestasis.
... One of the more important actions of di-n-octyltin chloride is to deplete lymphoid function. Thymus atrophy also occurred in rats exposed to di-n-butyltin dichloride and to a lesser extent with di-n-propyl and diethyltin dichloride. The thymus and thymus-derived lymphocytes have a central role in the immune system; thymus stem cells divide and differentiate into various classes of T (thymus) cells which are antagonists of cancer cells. Thymectomy of the newborn results in a reduced number of lymphocytes, a consequent diminished capacity to form serum antibodies, and failure to reject skin grafts from foreign strains. Based on these findings of thymus depletion and its significance in immunity, immune function studies in weanling rats fed 50 or 150 ppm di-n-octyl tin chloride for 6 wk revealed the following: 1) there was a dose-related decrease in delayed hypersensitivity; 2) allograft rejection was significantly delayed by ... di-n-octyl tin chloride & di-n-butyltin dichloride; 3) the humoral immune response versus sheep red blood cells was distinctly depressed by di-n-butyltin dichloride; and 4) Hemagglutination & hemolysin titers decreased in a dose-related manner (di-n-butyltin dichloride). ... It was concluded that ... di-n-octyl tin chloride and di-n-butyltin dichloride induce immune suppression in rats by a selective inhibition of T-lymphocyte activity, particularly pronounced during the developmental phase of the lymphoid system. /Di-n-octyltin chloride and di-n-butyltin dichloride/
The depletion of thymic lymphocytes in rats by the action of dialkyltin was thought ... to proceed through the blocking of sulfhydryl groups, groups that are essential for the transport of amino acids by the thymocytes. Because insulin receptors also have SH groups, the binding of dialkyltin could partly explain the depletion of critical thymic lymphocytes. /Dialkyltin compounds/